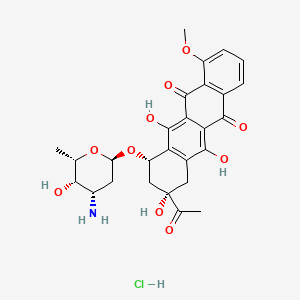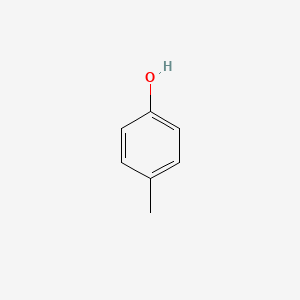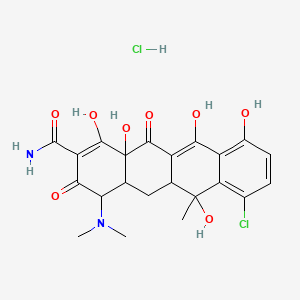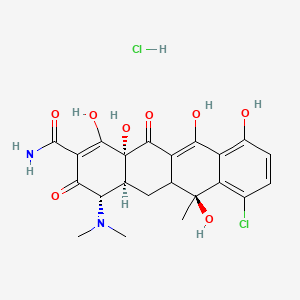
Chlortetracycline HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlortetracycline hydrochloride is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories under the supervision of Yellapragada Subbarow . This antibiotic is produced by the actinomycete Streptomyces aureofaciens, which was cultured from a soil sample . Chlortetracycline hydrochloride is widely used in veterinary medicine and has applications in human medicine as well .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chlortetracycline hydrochloride involves the fermentation of Streptomyces aureofaciens. The fermentation liquid is then purified, and hydrochloric acid is added to convert the salt . The process includes several steps such as acidification, filtering, sedimentation, coarse crystallization, extraction, crystallization, washing, and drying . The reaction temperature is controlled between 0 to 5°C to reduce the epimeric loss of aureomycin during extraction .
Industrial Production Methods
In industrial production, strains in aureomycin fungus residues are extracted for culture. A modified additive solution is used to conduct screening modification on cultured strains, and fermentation is conducted under acidic conditions . The content of aureomycin in the fermentation process is raised to facilitate acidization. Finally, adsorption is conducted through attapulgite, followed by ultrasonic stripping, concentration, and drying to obtain high-quality chlortetracycline hydrochloride .
化学反応の分析
Types of Reactions
Chlortetracycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for acidification and oxalic acid for precipitation . The conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from these reactions include isochlortetracycline and other derivatives that maintain the antibiotic properties of the parent compound .
科学的研究の応用
Chlortetracycline hydrochloride has a wide range of scientific research applications:
作用機序
Chlortetracycline hydrochloride, like other tetracyclines, inhibits bacterial growth by competing for the A site of the bacterial ribosome . This binding prevents tRNA carrying amino acids from attaching to the ribosome, thereby inhibiting protein synthesis and ultimately bacterial growth . The molecular targets include the 30S subunit of the bacterial ribosome .
類似化合物との比較
Similar Compounds
Similar compounds include oxytetracycline, tetracycline, and doxycycline . These compounds share a similar mechanism of action and are used to treat a wide range of bacterial infections .
Uniqueness
Chlortetracycline hydrochloride is unique due to its historical significance as the first tetracycline antibiotic discovered . It also has a broader spectrum of activity compared to some other tetracyclines and is particularly effective in veterinary medicine .
特性
CAS番号 |
3671-08-7 |
|---|---|
分子式 |
C22H24Cl2N2O8 |
分子量 |
515.3 g/mol |
IUPAC名 |
(4S,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15-,21-,22-;/m0./s1 |
InChIキー |
QYAPHLRPFNSDNH-LYNLVHCPSA-N |
異性体SMILES |
C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
正規SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


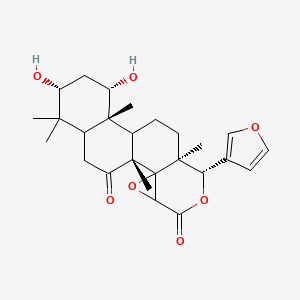

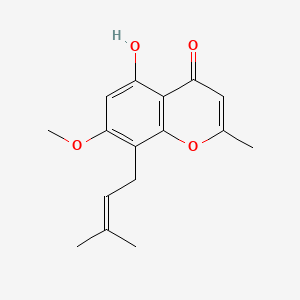
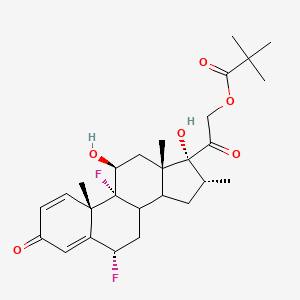
![[17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754153.png)
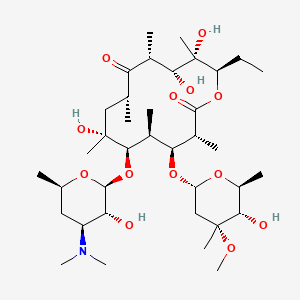
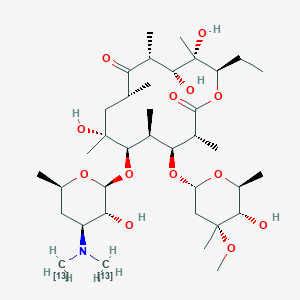
![[(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754174.png)

![(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10754188.png)
